Mechanism of action of N-(2,2-dimethylpropyl)-2-hydroxybenzamide in vitro
Mechanism of action of N-(2,2-dimethylpropyl)-2-hydroxybenzamide in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-(2,2-dimethylpropyl)-2-hydroxybenzamide
Abstract
This technical guide provides a comprehensive overview of the putative in vitro mechanisms of action of N-(2,2-dimethylpropyl)-2-hydroxybenzamide. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes findings from structurally related N-substituted 2-hydroxybenzamides (salicylamides) to propose and detail potential biological activities and the experimental workflows to validate them. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of novel benzamide derivatives. We will explore potential inhibitory activities against key enzyme families, including cholinesterases, cyclooxygenases, and histone deacetylases, as well as the modulation of critical signaling pathways. Detailed, field-proven protocols for in vitro validation are provided to empower researchers to elucidate the precise molecular interactions of this compound.
Introduction and Chemical Structure
N-(2,2-dimethylpropyl)-2-hydroxybenzamide belongs to the salicylamide class of compounds, characterized by a 2-hydroxybenzamide core structure. The defining feature of this particular molecule is the N-substituted 2,2-dimethylpropyl (neopentyl) group. The structural integrity of the 2-hydroxybenzamide moiety is a well-established pharmacophore, known to interact with a variety of biological targets. The nature of the N-substituent plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these derivatives.
The lipophilic and sterically hindered neopentyl group in N-(2,2-dimethylpropyl)-2-hydroxybenzamide is anticipated to significantly influence its binding affinity and interaction with target proteins compared to other N-substituted salicylamides. This guide will, therefore, focus on the most probable in vitro mechanisms of action based on the activities of its structural analogs.
Postulated Mechanisms of Action and In Vitro Validation Protocols
Based on extensive analysis of the literature on N-substituted 2-hydroxybenzamides, we postulate that N-(2,2-dimethylpropyl)-2-hydroxybenzamide is likely to exhibit one or more of the following in vitro activities:
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Cholinesterase Inhibition: A potential therapeutic avenue for neurodegenerative diseases like Alzheimer's.
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Cyclooxygenase (COX) Inhibition: A common mechanism for anti-inflammatory agents.
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Histone Deacetylase (HDAC) and Sirtuin (SIRT) Modulation: Epigenetic modifications with implications in cancer and aging.
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Heat Shock Protein 90 (Hsp90) Inhibition: A target in cancer therapy.
The following sections will delve into the causality behind these potential mechanisms and provide detailed protocols for their in vitro investigation.
Cholinesterase (AChE and BuChE) Inhibition
Expertise & Experience: Derivatives of 2-hydroxy-N-phenylbenzamides have demonstrated moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[1]. The mechanism often involves mixed inhibition, suggesting that the compounds may bind to both the active site and allosteric sites of the enzymes[1]. The presence of the 2-hydroxy group and the amide linkage are critical for this interaction.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a spectrophotometric method to determine the IC50 values of N-(2,2-dimethylpropyl)-2-hydroxybenzamide against AChE and BuChE.
Materials:
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Acetylcholinesterase (AChE) from electric eel
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Butyrylcholinesterase (BuChE) from equine serum
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Acetylthiocholine iodide (ATCI) - substrate for AChE
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Butyrylthiocholine iodide (BTCI) - substrate for BuChE
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
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Phosphate buffer (pH 8.0)
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N-(2,2-dimethylpropyl)-2-hydroxybenzamide (test compound)
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Rivastigmine (positive control)
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96-well microplate reader
Procedure:
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Reagent Preparation:
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Prepare a stock solution of the test compound and rivastigmine in a suitable solvent (e.g., DMSO).
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Prepare serial dilutions of the test compound and positive control in phosphate buffer.
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Prepare solutions of AChE/BuChE, ATCI/BTCI, and DTNB in phosphate buffer.
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Assay Protocol:
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To each well of a 96-well plate, add 25 µL of the test compound dilution or positive control.
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Add 50 µL of the respective enzyme solution (AChE or BuChE) to each well and incubate for 15 minutes at 37°C.
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Add 50 µL of DTNB solution to each well.
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Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI or BTCI).
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Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
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Data Analysis:
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Calculate the rate of reaction for each concentration.
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Determine the percentage of inhibition for each concentration relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
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DOT Diagram: Cholinesterase Inhibition Assay Workflow
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Cyclooxygenase (COX-1 and COX-2) Inhibition
Expertise & Experience: Some 2-hydroxy benzoic acid derivatives have been investigated for their selectivity towards COX-2, a key enzyme in the inflammatory pathway[2]. The anti-inflammatory effects of salicylates are well-documented, and N-substitution can modulate this activity and potentially improve the selectivity for COX-2 over COX-1, thereby reducing gastrointestinal side effects.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effects of the test compound on COX-1 and COX-2.
Materials:
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Ovine COX-1 and human recombinant COX-2
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Arachidonic acid (substrate)
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Heme
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TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
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Tris-HCl buffer (pH 8.0)
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N-(2,2-dimethylpropyl)-2-hydroxybenzamide (test compound)
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Celecoxib (selective COX-2 inhibitor, positive control)
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Ibuprofen (non-selective COX inhibitor, positive control)
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96-well microplate reader
Procedure:
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Enzyme and Compound Preparation:
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Prepare stock solutions of the test compound and positive controls in DMSO.
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Prepare serial dilutions in Tris-HCl buffer.
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Prepare enzyme solutions (COX-1 or COX-2) in Tris-HCl buffer containing heme.
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Assay Protocol:
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To each well, add the enzyme solution.
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Add the test compound or positive control dilutions and incubate for 10 minutes at 37°C.
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Add TMPD solution.
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Initiate the reaction by adding arachidonic acid.
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Measure the absorbance at 590 nm for 5 minutes.
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Data Analysis:
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Calculate the rate of TMPD oxidation.
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Determine the percentage of COX inhibition for each concentration.
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Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).
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DOT Diagram: COX Inhibition Signaling Pathway
Caption: Postulated inhibition of COX-1 and COX-2 by the test compound.
Histone Deacetylase (HDAC) and Sirtuin (SIRT) Modulation
Expertise & Experience: Benzamide derivatives are a known class of HDAC inhibitors[3]. The 2-aminobenzamide moiety, in particular, is a key structural feature for potent HDAC inhibition[3]. While N-(2,2-dimethylpropyl)-2-hydroxybenzamide lacks the 2-amino group, the core benzamide structure warrants investigation into its potential as an HDAC or sirtuin modulator. Sirtuins, a class of NAD+-dependent deacetylases, are also potential targets for 2-hydroxybenzamide derivatives[4][5][6][7].
Experimental Protocol: In Vitro HDAC/SIRT Inhibition Assay
This is a fluorometric assay to measure the inhibition of HDAC or SIRT activity.
Materials:
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Recombinant human HDAC or SIRT enzymes (e.g., HDAC1, SIRT1)
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Fluorogenic acetylated peptide substrate (e.g., from Boc-Lys(Ac)-AMC)
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Developer solution (containing a protease to cleave the deacetylated product)
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Assay buffer
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NAD+ (for SIRT assays)
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N-(2,2-dimethylpropyl)-2-hydroxybenzamide (test compound)
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Vorinostat (HDAC inhibitor, positive control)
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EX-527 (SIRT1 inhibitor, positive control)
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96-well black microplate
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Fluorometer
Procedure:
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Reagent and Compound Preparation:
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Prepare stock solutions and serial dilutions of the test compound and positive controls.
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Prepare enzyme, substrate, and NAD+ (for SIRT) solutions in assay buffer.
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Assay Protocol:
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To each well of a black 96-well plate, add the test compound or positive control.
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Add the enzyme solution (and NAD+ for SIRT assays).
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Incubate for 10 minutes at 37°C.
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Initiate the reaction by adding the fluorogenic substrate.
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Incubate for 1 hour at 37°C.
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Stop the reaction and develop the signal by adding the developer solution.
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Incubate for 15 minutes at 37°C.
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Measure the fluorescence (e.g., Ex/Em = 360/460 nm).
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Data Analysis:
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Subtract the background fluorescence.
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Calculate the percentage of inhibition.
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Determine the IC50 values.
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DOT Diagram: HDAC/SIRT Deacetylation and Inhibition
Caption: Proposed inhibition of HDAC/SIRT-mediated deacetylation.
Data Summary of Related 2-Hydroxybenzamide Derivatives
The following table summarizes the in vitro biological activities of various N-substituted 2-hydroxybenzamide derivatives to provide a comparative context for the potential activity of N-(2,2-dimethylpropyl)-2-hydroxybenzamide.
| Compound Class | Target | Activity (IC50) | Reference |
| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 µM | [1] |
| Halogenated 2-hydroxy-N-phenylbenzamides | BuChE | 53.5 - 228.4 µM | [1] |
| Salicylamide | UDP-glucuronosyltransferase | Inhibitor | [8] |
| N-benzoyl-2-hydroxybenzamides | P. falciparum | Superior to chloroquine | [9] |
| Hydroxybenzamide derivatives | Hsp90 | Inhibitor | [10] |
| 2-hydroxy-N-phenylbenzamide esters | BuChE | 2.4 µM | [1] |
| N,N-cyclic-2,4-dihydroxythiobenzamide derivatives | HCV29T cancer cells | 10.51 - 33.98 µg/mL | [11] |
| 5-acetamido-2-hydroxy benzoic acid derivatives | COX-2 | Predicted high affinity | [2] |
| 2-aminobenzamide derivatives | HDAC1-3 | Potent inhibitors | [3] |
| β-naphthol derivative (Cambinol) | SIRT1/SIRT2 | 56 µM / 59 µM | [4] |
Conclusion and Future Directions
This technical guide has outlined the most probable in vitro mechanisms of action for N-(2,2-dimethylpropyl)-2-hydroxybenzamide based on the established biological activities of its structural analogs. The provided experimental protocols offer a robust framework for researchers to systematically investigate its potential as a cholinesterase inhibitor, a COX inhibitor, or a modulator of HDACs/sirtuins. The unique N-neopentyl substitution may confer novel selectivity and potency profiles, making this compound a person of interest for further drug discovery and development efforts. Future studies should focus on executing these in vitro assays to generate empirical data, followed by cell-based assays to confirm the mechanism of action in a more complex biological system.
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